molecular formula C6H15O2PS2 B1218786 Dipropyl dithiophosphate CAS No. 2253-43-2

Dipropyl dithiophosphate

Cat. No.: B1218786
CAS No.: 2253-43-2
M. Wt: 214.3 g/mol
InChI Key: ZUNFAOLVHKUWCL-UHFFFAOYSA-N
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Description

Dipropyl dithiophosphate is an organophosphorus compound with the molecular formula C6H15O2PS2. It is a member of the dithiophosphate family, which is widely used in various industrial applications, particularly in the mining and metallurgical industries. This compound is known for its role as a flotation agent, where it helps in the separation of valuable minerals from ores.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropyl dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with propanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

P2S5+4C3H7OH2(C3H7O)2PSS2H+H2S\text{P}_2\text{S}_5 + 4 \text{C}_3\text{H}_7\text{OH} \rightarrow 2 (\text{C}_3\text{H}_7\text{O})_2\text{PSS}_2\text{H} + \text{H}_2\text{S} P2​S5​+4C3​H7​OH→2(C3​H7​O)2​PSS2​H+H2​S

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide and propanol are mixed under controlled temperatures and pressures. The reaction mixture is then purified to remove any by-products and unreacted starting materials, resulting in a high-purity product suitable for various applications.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form bis(this compound). This reaction is typically facilitated by oxidizing agents such as iodine.

    Reduction: The compound can be reduced under specific conditions, although this is less common in practical applications.

    Substitution: this compound can participate in substitution reactions where the propyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Iodine is a common oxidizing agent used in the oxidation of this compound.

    Substitution: Various alkyl or aryl halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products:

    Oxidation: Bis(this compound)

    Substitution: Alkyl or aryl-substituted dithiophosphates

Scientific Research Applications

Dipropyl dithiophosphate has several scientific research applications, including:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including its role as an antioxidant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of drug delivery.

    Industry: this compound is widely used in the mining industry as a flotation agent to separate valuable minerals from ores. It is also used as a lubricant additive and in the stabilization of heavy metal-contaminated sediments.

Mechanism of Action

The mechanism of action of dipropyl dithiophosphate involves its ability to interact with metal ions and mineral surfaces. In flotation processes, the compound adsorbs onto the surface of sulfide minerals, rendering them hydrophobic and allowing them to be separated from the aqueous phase. The adsorption mechanism is influenced by factors such as pH, potential, and the presence of other ions in the solution.

Comparison with Similar Compounds

  • Diethyl dithiophosphate
  • Dibutyl dithiophosphate
  • Dialkyl dithiophosphinates

Comparison: Dipropyl dithiophosphate is unique in its balance of hydrophobicity and reactivity, making it particularly effective in flotation processes. Compared to diethyl and dibutyl dithiophosphates, this compound offers a different balance of solubility and selectivity, which can be advantageous in specific applications. Dialkyl dithiophosphinates, on the other hand, have different substituents attached directly to the phosphorus atom, which can significantly alter their chemical properties and interactions with metals and minerals.

Properties

IUPAC Name

dipropoxy-sulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O2PS2/c1-3-5-7-9(10,11)8-6-4-2/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNFAOLVHKUWCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=S)(OCCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862892
Record name Di-n-propylphosphorodithioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Phosphorodithioic acid, O,O-dipropyl ester
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CAS No.

2253-43-2
Record name Dipropyl dithiophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2253-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di-n-propylphosphorodithioic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorodithioic acid, O,O-dipropyl ester
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Record name Di-n-propylphosphorodithioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50862892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-dipropyl hydrogen dithiophosphate
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Record name DIPROPYL DITHIOPHOSPHATE
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Record name DI-N-PROPYLPHOSPHORODITHIOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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